(3-Bromo-5-(trifluoromethoxy)phenyl)methanol
Description
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol (CAS: 1026201-95-5) is a brominated aromatic alcohol with the molecular formula C₈H₆BrF₃O₂ and a molecular weight of 271.03 g/mol . Its structure features a benzyl alcohol group (–CH₂OH) at the para position relative to a bromine atom and a trifluoromethoxy (–OCF₃) substituent, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Key properties include:
Properties
IUPAC Name |
[3-bromo-5-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQFETSXXFSLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol typically involves the bromination of 5-(trifluoromethoxy)phenylmethanol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and the use of a catalyst to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding phenylmethane derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for this purpose.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products:
Oxidation: (3-Bromo-5-(trifluoromethoxy)phenyl)formaldehyde, (3-Bromo-5-(trifluoromethoxy)phenyl)carboxylic acid.
Reduction: (3-Bromo-5-(trifluoromethoxy)phenyl)methane.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol is a chemical compound with applications spanning across chemistry, biology, and industry, particularly in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of bromine and trifluoromethoxy groups enhances the compound's lipophilicity and reactivity, making it valuable for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound usually involves the bromination of 5-(trifluoromethoxy)phenylmethanol, using bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetonitrile. The reaction requires controlled temperatures and a catalyst to ensure bromination at the desired position.
Industrial Production Methods: Industrial production involves similar synthetic routes optimized for yield and purity, often using continuous flow reactors and automated systems for precise control of reaction parameters. Purification steps like recrystallization or chromatography are used to obtain the final product with high purity.
Types of Reactions
- Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid, using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: The compound can be reduced to the corresponding phenylmethane derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
- Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
- Reduction: LiAlH4 in ether, NaBH4 in methanol.
- Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
- Oxidation: (3-Bromo-5-(trifluoromethoxy)phenyl)formaldehyde, (3-Bromo-5-(trifluoromethoxy)phenyl)carboxylic acid.
- Reduction: (3-Bromo-5-(trifluoromethoxy)phenyl)methane.
- Substitution: Various substituted phenylmethanol derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has applications in scientific research:
- Chemistry: It serves as a building block in organic synthesis, particularly in creating complex molecules for pharmaceuticals and agrochemicals.
- Biology: The compound can be used to study enzyme inhibition and receptor binding because of its unique structural features.
- Industry: It is utilized in synthesizing specialty chemicals and materials with specific properties, including fluorinated polymers and surfactants.
This compound exhibits potential biological activities, making it useful in medicinal chemistry. The trifluoromethoxy group enhances lipophilicity, improving membrane permeability and interaction with proteins. The bromine atom can participate in halogen bonding, influencing binding affinity to biological targets like enzymes and receptors.
Research indicates several potential biological activities:
- Antimicrobial Activity: It may possess antimicrobial properties, making it a candidate for developing antimicrobial agents.
- Anticancer Properties: The compound has been investigated for potential anticancer effects, possibly inhibiting cancer cell proliferation through apoptosis induction and disruption of cell cycle progression.
- Interaction with Biomolecules: Studies suggest this compound interacts with key biomolecules, potentially influencing metabolic pathways and enzyme activities.
Case Studies and Research Findings
- Antimicrobial Screening: A study showed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of (3-Bromo-5-(trifluoromethoxy)phenyl)methanol depends on its interaction with molecular targets. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzyl Alcohols
The following table compares (3-Bromo-5-(trifluoromethoxy)phenyl)methanol with analogs differing in substituents:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethoxy (–OCF₃) group in the parent compound provides stronger electron-withdrawing effects compared to –OCH₃ or –F, influencing reactivity in electrophilic substitutions .
- Lipophilicity : The –CF₃ group in the trifluoromethyl analog increases logP, enhancing blood-brain barrier penetration .
- Synthetic Utility : The boronic acid derivative enables cross-coupling reactions, a feature absent in the alcohol form .
Phenolic Analogs
Compounds with hydroxyl (–OH) instead of benzyl alcohol (–CH₂OH) groups exhibit distinct reactivity:
Key Observations:
- Acidity: Phenolic analogs (pKa ~8–10) are more acidic than benzyl alcohols (pKa ~15–16), facilitating deprotonation in base-mediated reactions .
- Regioselectivity : Substituent positions (e.g., para vs. ortho) dictate reactivity in Ullmann or Buchwald-Hartwig aminations .
Biological Activity
(3-Bromo-5-(trifluoromethoxy)phenyl)methanol, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and trifluoromethoxy groups enhances its lipophilicity and reactivity, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrF3O2, with a molecular weight of approximately 287.06 g/mol. The compound's structure allows for various chemical modifications, which can lead to diverse biological activities.
The biological activity of this compound is primarily influenced by its interaction with specific molecular targets. The trifluoromethoxy group contributes to enhanced lipophilicity, facilitating better membrane permeability and interaction with proteins. The bromine atom may participate in halogen bonding, which can influence the binding affinity to various biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. It may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and disruption of cell cycle progression .
- Interaction with Biomolecules : Studies have shown that this compound interacts with key biomolecules, potentially influencing metabolic pathways and enzyme activities .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
-
Antimicrobial Screening :
- A study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Evaluation :
- Enzyme Interaction Studies :
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(3-Bromo-5-trifluoromethylphenyl)acetaldehyde | C10H8BrF3O | Anticancer activity; used as an intermediate in drug synthesis |
| 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane | C10H8BrF3O2 | Exhibits antimicrobial properties; potential pharmaceutical applications |
| 2-(3-Bromo-5-trifluoromethylphenyl)acetic acid | C10H9BrF3O2 | Anti-inflammatory effects; explored for drug development |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3-Bromo-5-(trifluoromethoxy)phenyl)methanol?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated aromatic precursors can undergo hydroxylation or reduction. A similar compound, (2-Bromo-5-(trifluoromethyl)phenyl)methanamine, was synthesized by reacting intermediates with sodium hydroxide in methyl tert-butyl ether, followed by layer separation and purification . For the target compound, bromination of 5-(trifluoromethoxy)phenyl methanol derivatives or cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids (e.g., 5-Bromo-2-(trifluoromethoxy)phenylboronic acid) may be employed .
Q. How is this compound characterized in terms of purity and structure?
- Methodological Answer : Characterization involves a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR confirm the aromatic substitution pattern and alcohol group.
- HPLC/GC : Purity assessment (>95% by GC or HPLC) is standard, as seen in related brominated aromatics .
- Mass Spectrometry : High-resolution MS validates the molecular weight (e.g., 283.04 g/mol for analogous compounds) .
Q. What are the key safety considerations for handling this compound?
- Methodological Answer : Safety protocols include:
- Storage : Refrigeration (0–6°C) for stability, as recommended for brominated analogs .
- PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation, as brominated compounds often release toxic fumes upon decomposition .
Advanced Research Questions
Q. How do the bromo and trifluoromethoxy substituents influence the electronic properties of the aromatic ring?
- Methodological Answer : Computational studies (e.g., DFT) reveal that bromo and trifluoromethoxy groups are electron-withdrawing, polarizing the aromatic ring and altering reactivity. The trifluoromethoxy group’s strong -I effect reduces electron density at the para position, while bromine enhances electrophilic substitution selectivity. These effects are critical for designing reactions like halogen exchange or cross-couplings .
Q. What crystallographic insights exist for related brominated aryl methanol derivatives?
- Methodological Answer : Crystallographic data for analogs (e.g., (3-Bromo-5-methylphenyl)methanol) show dense molecular packing due to hydrogen bonding between hydroxyl groups and halogen atoms. This packing affects physical properties (e.g., melting points) and solubility, guiding solvent selection for crystallization .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Docking studies with enzymes (e.g., leucyl-tRNA synthetase) assess binding affinity. The trifluoromethoxy group’s lipophilicity enhances membrane penetration, while bromine may stabilize interactions via halogen bonding. MD simulations can further evaluate stability in biological matrices .
Q. What are the challenges in optimizing this compound for pharmacological applications?
- Methodological Answer : Key challenges include:
- Metabolic Stability : The trifluoromethoxy group resists oxidative degradation, but bromine may pose toxicity risks.
- Selectivity : Structure-activity relationship (SAR) studies using halogen-substituted analogs (e.g., chloro/fluoro derivatives) help refine target engagement .
Q. How do reaction conditions affect the regioselectivity of derivatization (e.g., esterification or oxidation)?
- Methodological Answer : The hydroxyl group’s reactivity is modulated by steric hindrance from bromine and trifluoromethoxy groups. For esterification, bulky reagents (e.g., tert-butyl esters) require catalysis (e.g., DMAP), while oxidation to ketones may necessitate protected intermediates to avoid side reactions .
Contradictions and Data Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
